cis-DL-Pinonic acid
Overview
Description
cis-DL-Pinonic acid is a monocarboxylic acid with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . It is a key intermediate oxidation product of α-pinene, a significant monoterpene compound in biogenic emission processes that influence the atmosphere . The compound features a hydrophilic carboxyl group and a hydrophobic hydrocarbon backbone, making it an important tracer of α-pinene chemistry .
Mechanism of Action
Target of Action
cis-DL-Pinonic acid, also known as PA, is a major product of α-pinene oxidation . It is a C10-monocarboxylic acid with a hydrophilic –CO2H group and a hydrophobic hydrocarbon backbone It is known to interact with atmospheric components, contributing to the formation of secondary organic aerosols (soa) .
Mode of Action
It is known that this compound undergoes oxidation to produce secondary organic aerosol (soa) . In the presence of light, this compound undergoes photolysis, resulting in Norrish type II isomerization .
Biochemical Pathways
This compound is a key intermediate oxidation product of α-pinene, an important monoterpene compound in biogenic emission processes that influences the atmosphere . The photolysis of this compound leads to 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, as the major product .
Action Environment
The action of this compound is influenced by environmental factors such as light and atmospheric conditions. Its photolysis is driven by light, and its oxidation and subsequent aerosol formation occur in the atmosphere . The presence of water also plays a significant role in its photolysis .
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving cis-DL-Pinonic acid are primarily related to its photolysis. This process is driven by the dynamics on the lowest triplet excited state of this compound .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its photolysis. The photolysis results in Norrish type II isomerization, leading to the formation of limononic acid . This process is driven by the dynamics on the lowest triplet excited state of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its photolysis. The photolysis quantum yield of aqueous this compound is 0.5 ± 0.3 (effective average value over the 280−400 nm range) .
Metabolic Pathways
It is known that this compound is a major product of α-pinene oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-DL-Pinonic acid can be synthesized through the oxidation of α-pinene. The oxidation process typically involves the use of oxidizing agents such as ozone or hydroxyl radicals under controlled conditions . The reaction conditions often include specific temperature and pressure settings to ensure the efficient conversion of α-pinene to this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: cis-DL-Pinonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydroxyl radicals.
Photolysis Conditions: Radiation in the range of 280-400 nm.
Substitution Reagents: Wittig reagents, primary amines.
Major Products:
Limononic Acid: Formed through Norrish type II isomerization.
Secondary Organic Aerosols: Produced through further oxidation.
Scientific Research Applications
cis-DL-Pinonic acid has several scientific research applications, including:
Atmospheric Chemistry: It serves as a key intermediate in the oxidation of α-pinene, contributing to the formation of secondary organic aerosols.
Environmental Studies: The compound is used to study the impact of biogenic volatile organic compounds on air quality and climate.
Synthetic Chemistry:
Comparison with Similar Compounds
Pinonic Acid: Another oxidation product of α-pinene with similar chemical properties.
Pinic Acid: A related compound that also undergoes oxidation and photolysis reactions.
Uniqueness: cis-DL-Pinonic acid is unique due to its specific structural configuration and its role as a key intermediate in the oxidation of α-pinene. Its ability to undergo Norrish type II isomerization and form limononic acid distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-35-5, 61826-55-9 | |
Record name | cis-DL-Pinonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-Pinonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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